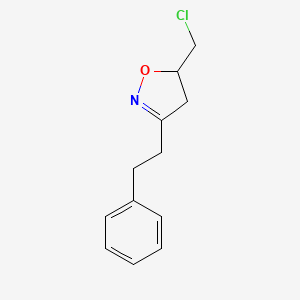
5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole
Vue d'ensemble
Description
5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole (CMPD) is a compound derived from the oxidation of 2-phenylethanol and is a member of the oxazole family. CMPD is a versatile compound that has a range of applications in scientific research, due to its unique structure and properties.
Applications De Recherche Scientifique
Coordination Chemistry and Chiral Auxiliaries
4,5-Dihydro-1,3-oxazole ligands, closely related to the structure of interest, are extensively utilized in coordination chemistry as chiral auxiliaries for asymmetric organic syntheses. These ligands exhibit versatility in design, easy synthesis from available precursors, and the ability to modulate chiral centers near donor atoms. Such properties are leveraged in transition metal-catalyzed asymmetric syntheses, showcasing their application in creating complex, chiral molecules (Gómez, Muller, & Rocamora, 1999).
π-Conjugated Polymers
Research into π-conjugated polymers containing oxazole in the main chain reveals the development of materials with unique optical and electrochemical properties. These materials, synthesized via palladium-catalyzed polycondensation, demonstrate significant potential in applications such as photoluminescent devices and electronic components due to their solubility in organic solvents, amorphous nature, and electroactive properties (Yamamoto, Namekawa, Yamaguchi, & Koizumi, 2007).
Synthetic Methodologies
The compound's framework serves as a reactive scaffold in organic synthesis, allowing for the efficient preparation of various substituted oxazoles. Through nucleophilic substitution reactions, the chloromethyl group can be transformed into alkylamino, alkylthio, and alkoxy derivatives, offering a versatile approach to synthesizing a wide range of oxazole derivatives with potential applications in medicinal chemistry and material science (Patil & Luzzio, 2016).
Antimicrobial Activity
The synthesis of 5-trichloromethyl-4,5-dihydroisoxazoles and their derivatives has been explored for antimicrobial applications. These compounds, synthesized via a one-pot reaction in water, exhibit antibacterial and antifungal activities, indicating their potential as novel antimicrobial agents (Flores, Piovesan, Souto, Pereira, Martins, Balliano, & da Silva, 2013).
Molecular Probes
The development of fluorescent molecular probes incorporating oxazole derivatives highlights the use of these compounds in biological studies. Solvatochromic dyes based on the oxazole moiety exhibit solvent-dependent fluorescence, which can be utilized in the development of sensitive probes for investigating various biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-12-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFXMGYMHZERKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1CCC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



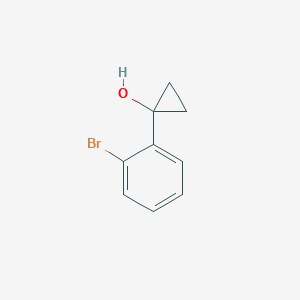

![2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528625.png)
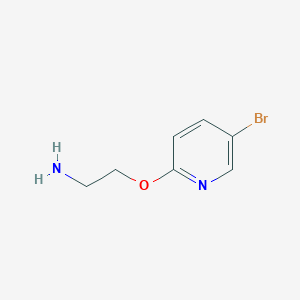
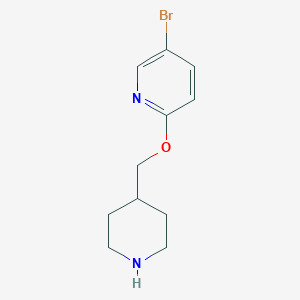
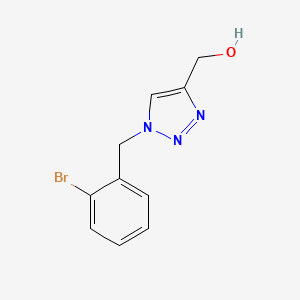
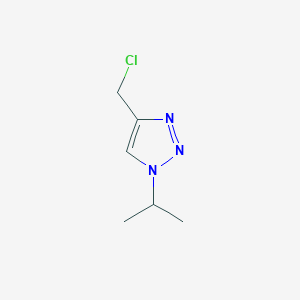
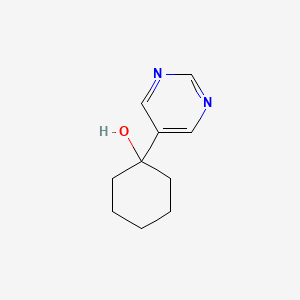
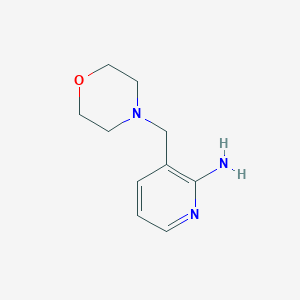
![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)
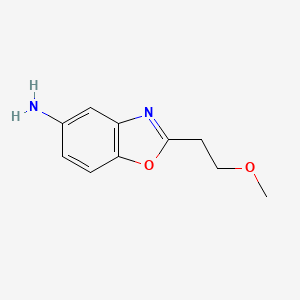
![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)